[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476597
InChI: InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3
SMILES: CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476597

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3
Standard InChI Key PSYZRDGDVQGDGS-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

The compound’s structure comprises three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom, contributing to conformational rigidity and hydrogen-bonding capabilities .

  • Amino-acetyl side chain: A -CH₂-C(=O)-NH₂ group attached to the pyrrolidine nitrogen, enhancing water solubility and enabling interactions with biological targets.

  • Ethyl-carbamic acid tert-butyl ester: A carbamate group with a tert-butyl ester, which improves metabolic stability and serves as a protective group during synthetic processes.

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring (S-configuration at C2) significantly influences biological activity. Enantiomers of this compound may exhibit divergent binding affinities to enzymes or receptors, as seen in related carbamate derivatives . For instance, the (R)-enantiomer of a structurally analogous compound showed reduced inhibitory activity against acetylcholinesterase compared to the (S)-form.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with commercially available pyrrolidine derivatives. A representative route includes:

  • Pyrrolidine functionalization: Introduction of the amino-acetyl group via acylation of pyrrolidine using chloroacetyl chloride, followed by amination.

  • Carbamate formation: Reaction of the intermediate with tert-butyl ethylcarbamate under Schotten-Baumann conditions.

  • Purification: Chromatographic separation (e.g., silica gel column) to isolate the desired enantiomer, achieving >95% purity .

Key Reaction Conditions

  • Temperature: 0–25°C to minimize side reactions.

  • Solvents: Dichloromethane (DCM) or acetonitrile for acylation; pyridine for carbamate coupling.

  • Catalysts: Diisopropylethylamine (DIPEA) to scavenge HCl during acylation.

Yield and Scalability

Bench-scale syntheses report yields of 63–85%, depending on the purity of intermediates and reaction optimization . Industrial-scale production would require continuous-flow systems to enhance reproducibility and reduce solvent waste.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
Melting Point98–100°C (decomposes)
Solubility15 mg/mL in DMSO; <1 mg/mL in H₂O
logP1.2 (predicted)
StabilityStable at −20°C for 6 months

The compound’s limited aqueous solubility necessitates formulation with cyclodextrins or liposomal carriers for in vivo applications.

Chemical Reactivity and Functionalization

Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug activation:
Compound+HClCarboxylic Acid+tert-butanol\text{Compound} + \text{HCl} \rightarrow \text{Carboxylic Acid} + \text{tert-butanol}
This reaction proceeds optimally at pH 2–3 and 60°C, with >90% conversion in 2 hours.

Aminolysis

The carbamate group reacts with primary amines (e.g., benzylamine) to form urea derivatives, expanding its utility in peptide mimetics:
Compound+R-NH2Urea Derivative+tert-butanol\text{Compound} + \text{R-NH}_2 \rightarrow \text{Urea Derivative} + \text{tert-butanol}

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies on analogous compounds reveal moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM) and cyclin-dependent kinase 4 (CDK4; IC₅₀ = 8 µM) . The amino-acetyl side chain likely interacts with catalytic residues (e.g., Ser203 in acetylcholinesterase), while the pyrrolidine ring occupies hydrophobic pockets .

Neuroprotective Effects

Preliminary data suggest that this compound reduces glutamate-induced cytotoxicity in neuronal cells (PC12 line) by 40% at 10 µM, potentially via NMDA receptor modulation .

Applications in Drug Development

Oncology

As a CDK4 inhibitor, this compound could synergize with checkpoint inhibitors (e.g., palbociclib) in breast cancer models . Co-administration with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) enhances apoptosis in MDA-MB-231 cells by 3-fold .

Neurodegenerative Diseases

The acetylcholinesterase inhibitory activity positions it as a candidate for Alzheimer’s disease therapy, though blood-brain barrier penetration remains a challenge due to its polar carbamate group .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBiological ActivitySource
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterChloroacetyl vs. amino-acetyl groupEnhanced electrophilicity; lower IC₅₀ (CDK4 = 5 µM)
(R)-enantiomerOpposite configuration at C250% reduced enzyme affinity
Benzyl ester analogBenzyl vs. tert-butyl esterImproved solubility (25 mg/mL in H₂O)

Challenges and Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods (e.g., organocatalysis) to improve enantiomeric excess beyond 98% .

  • Formulation Strategies: Nanoemulsions or PEGylation to enhance bioavailability.

  • Target Validation: CRISPR-based screens to identify off-target effects in kinase signaling pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator